molecular formula C12H11FN4S2 B15281764 3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15281764
M. Wt: 294.4 g/mol
InChI Key: OIMCAWBOCXGPFN-UHFFFAOYSA-N
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Description

Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the triazole ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of signaling pathways . This interaction is facilitated by the compound’s ability to donate and accept hydrogen bonds, making it a precise pharmacophore.

Comparison with Similar Compounds

Ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of triazole and thiadiazole rings. Similar compounds include:

The uniqueness of ethyl [6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide lies in its specific structural features and the resulting pharmacological properties.

Properties

Molecular Formula

C12H11FN4S2

Molecular Weight

294.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H11FN4S2/c1-2-18-7-10-14-15-12-17(10)16-11(19-12)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3

InChI Key

OIMCAWBOCXGPFN-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC=CC=C3F

Origin of Product

United States

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